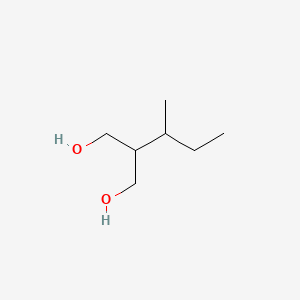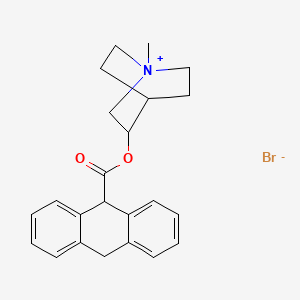
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its distinctive characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate typically involves multiple steps. The initial step often includes the formation of the quinuclidinium core, followed by the introduction of the hydroxy and methyl groups. The final step involves the bromination and attachment of the 9,10-dihydro-9-anthroate moiety. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards .
化学反应分析
Types of Reactions
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often require precise control of temperature, pH, and reaction time to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
科学研究应用
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate is widely used in scientific research due to its versatile properties In chemistry, it serves as a reagent for various synthetic transformations In biology, it is used to study cellular processes and interactionsIndustrially, it is used in the production of specialized chemicals and materials .
作用机制
The mechanism of action of 3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Clidinium bromide
- Quinuclidinium derivatives
- Benzilate esters
Uniqueness
3-Hydroxy-1-methylquinuclidinium bromide 9,10-dihydro-9-anthroate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications .
属性
CAS 编号 |
29125-66-4 |
|---|---|
分子式 |
C23H26BrNO2 |
分子量 |
428.4 g/mol |
IUPAC 名称 |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 9,10-dihydroanthracene-9-carboxylate;bromide |
InChI |
InChI=1S/C23H26NO2.BrH/c1-24-12-10-16(11-13-24)21(15-24)26-23(25)22-19-8-4-2-6-17(19)14-18-7-3-5-9-20(18)22;/h2-9,16,21-22H,10-15H2,1H3;1H/q+1;/p-1 |
InChI 键 |
UUUUZUGCBFLANF-UHFFFAOYSA-M |
规范 SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C3C4=CC=CC=C4CC5=CC=CC=C35.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
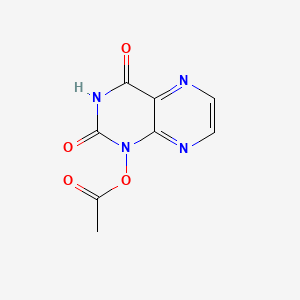
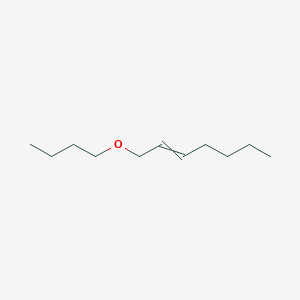
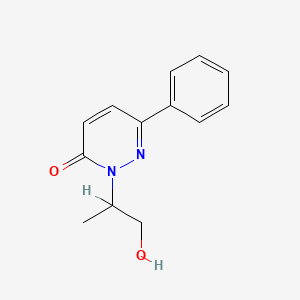

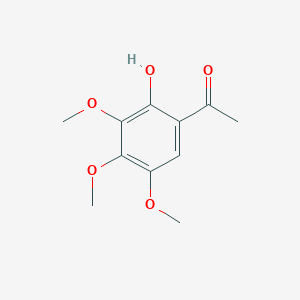
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)

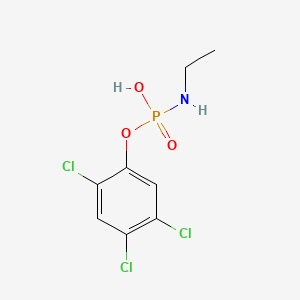
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)

